N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide
Overview
Description
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is C8H12N2O2S . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide may involve large-scale reactions using automated equipment. The process includes the mixing of reactants in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical interactions and as a probe in various assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-(2-aminoethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- N-(4-(2-aminoethyl)phenyl)-4-(3-hexylureido)benzenesulfonamide
- N-(4-(2-aminoethyl)phenyl)acetamide
Uniqueness
N-(4-(2-aminoethyl)phenyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its sulfonamide group provides distinct chemical properties, making it suitable for use in diverse applications ranging from organic synthesis to medicinal chemistry .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |
InChI Key |
PRODIAPRPOSQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.